molecular formula C29H29F2N3O B124236 Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- CAS No. 145131-57-3

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-

Cat. No. B124236
M. Wt: 473.6 g/mol
InChI Key: TVJUGGFUQQODSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as a selective androgen receptor modulator (SARM), which means it selectively targets and activates androgen receptors in the body.

Mechanism Of Action

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors in the body. Androgen receptors are proteins that are responsible for the development and maintenance of male characteristics such as muscle mass, bone density, and sex drive. By activating these receptors, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can promote muscle growth, increase bone density, and improve sexual function.

Biochemical And Physiological Effects

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several biochemical and physiological effects on the body. Some of these effects include:
1. Increased Muscle Mass: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Improved Bone Density: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Improved Sexual Function: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can improve sexual function by increasing libido and improving erectile function.

Advantages And Limitations For Lab Experiments

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors, which makes it useful for studying the effects of androgens on the body.
2. Potent: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a potent androgen receptor modulator, which means it can produce significant effects at low doses.
Limitations:
1. Cost: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a relatively expensive compound, which can limit its use in lab experiments.
2. Limited Availability: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is not widely available, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research on Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. Some of these include:
1. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in humans.
2. Development of New Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s: The development of new Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s that are more potent and selective than Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- could lead to the development of new treatments for muscle wasting and bone disorders.
3. Combination Therapy: The use of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in combination with other drugs could improve its efficacy and reduce its side effects.
In conclusion, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a promising compound that has several potential applications in the field of scientific research. Its selective targeting of androgen receptors makes it useful for studying the effects of androgens on the body, and its potent effects could lead to the development of new treatments for muscle wasting and bone disorders. However, further research is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- involves several steps. The first step involves the reaction of 2,4-difluoroaniline with cyclopentanone in the presence of a reducing agent to form 2,4-difluorophenylcyclopentanone. In the second step, the reaction of 2,4-difluorophenylcyclopentanone with 1-(1-methyl-1H-indol-3-yl)cyclopentylmethylamine in the presence of a reducing agent leads to the formation of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide. Finally, the reaction of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide with phenylmethylisocyanate in the presence of a catalyst leads to the formation of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.

Scientific Research Applications

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its potential applications in the field of scientific research. Some of the research areas include:
1. Muscle Building: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Bone Health: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Cancer Treatment: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to inhibit the growth of prostate cancer cells in vitro.

properties

CAS RN

145131-57-3

Product Name

Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-

Molecular Formula

C29H29F2N3O

Molecular Weight

473.6 g/mol

IUPAC Name

1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea

InChI

InChI=1S/C29H29F2N3O/c1-33-19-24(23-11-5-6-12-27(23)33)29(15-7-8-16-29)20-34(18-21-9-3-2-4-10-21)28(35)32-26-14-13-22(30)17-25(26)31/h2-6,9-14,17,19H,7-8,15-16,18,20H2,1H3,(H,32,35)

InChI Key

TVJUGGFUQQODSN-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F

Other CAS RN

145131-57-3

synonyms

1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.